Ajmalin-Sarpagin-Alkaloide

Ajmaline and sarpagine alkaloids are a class of naturally occurring indole alkaloids widely found in various plants, particularly within the Rubiaceae family. These compounds exhibit diverse pharmacological activities due to their complex molecular structures. Ajmaline, for instance, is known for its anti-arrhythmic properties, acting primarily on the cardiac conduction system by blocking sodium channels. Sarpagine alkaloids have shown potential as analgesics and anti-inflammatory agents, with studies indicating they may inhibit prostaglandin synthesis. These compounds are of significant interest in pharmaceutical research due to their potential therapeutic benefits and the challenge they present for synthetic chemistry.

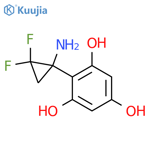

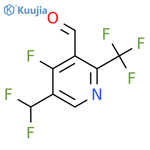

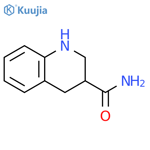

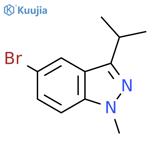

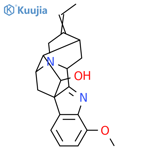

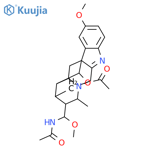

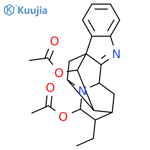

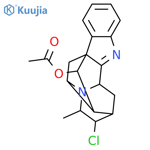

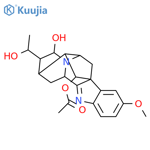

| Struktur | Chemischer Name | CAS | MF |

|---|---|---|---|

|

Vomilenine; 12-Methoxy, 21-deoxy, O-de-Ac | 70509-81-8 | C20H22N2O2 |

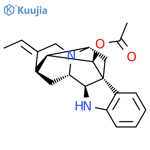

|

(+)-17-O-Acetylnortetraphyllicine | 81525-52-2 | C21H24N2O2 |

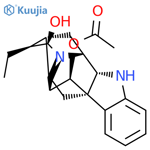

|

Ajmalan-17,21-diol, 1-demethyl-, 17-acetate, (17R,21a)- | 80202-83-1 | C21H26N2O3 |

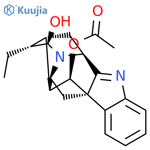

|

Ajmalan-17,21-diol, 1,2-didehydro-1-demethyl-, 17-acetate, (17R,20a,21a)- | 110044-96-7 | C21H24N2O3 |

|

Ajmaline; N-De-Me, 17-Ac, 21-O-β-D-glucopyranoside | 119365-66-1 | C27H36N2O8 |

|

Ajmaline; 17-Epimer, N-de-Me | 1638952-13-2 | C19H24N2O2 |

|

Vinmajine A | 1631973-92-6 | C25H31N3O5 |

|

Vomilenine; 19,20β-Dihydro, Ac | 88660-04-2 | C23H26N2O4 |

|

Perakine; Deformyl, 20β-chloro | 1608494-80-9 | C20H21ClN2O2 |

|

Vomilenine; 19,20α-Dihydro, 10-methoxy, 19ξ-hydroxy | 2206792-54-1 | C22H26N2O5 |

Verwandte Literatur

-

Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904

-

2. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477

-

Tao Luo,Zheng Lou J. Mater. Chem. C, 2017,5, 3330-3335

-

4. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974

-

Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234

Empfohlene Lieferanten

-

Hubei Tianan Hongtai Biotechnology Co.,LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

上海贤鼎生物科技有限公司Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Zhangzhou Sinobioway Peptide Co.,Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Jiangsu Xinsu New Materials Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Nanjing jingzhu bio-technology Co., Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

Empfohlene Produkte